tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
The compound "tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate" is a tetrahydropyridine derivative featuring a tert-butyl carbamate (Boc) protecting group and a substituted phenyl ring at the 4-position. The phenyl substituent contains both fluorine and trifluoromethyl groups at the 4- and 3-positions, respectively, contributing to its unique electronic and steric properties. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or monoamine oxidase modulators) . Its molecular formula is C₁₇H₁₈F₄NO₂ (based on structural analogs in ), with a molecular weight of approximately 356.3 g/mol (calculated).
Properties
Molecular Formula |
C17H19F4NO2 |
|---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H19F4NO2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)12-4-5-14(18)13(10-12)17(19,20)21/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
HPIPMDOSUZJDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate, which is then cyclized and protected with a tert-butyl group . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its fully saturated tetrahydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of the tetrahydropyridine ring.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals .
Biology: In biological research, it serves as a probe to study the effects of fluorinated compounds on biological systems .
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings that require high chemical stability .
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Insights :
- Core Saturation : Piperidine derivatives (e.g., ) are fully saturated, offering greater conformational flexibility, while tetrahydropyridines (partially unsaturated) exhibit rigidity, influencing pharmacokinetic properties .
Boronate Ester Derivatives
Key Insights :
- Boronate esters serve as versatile intermediates for C–C bond formation, unlike the target compound, which is tailored for direct incorporation into pharmacophores .
Trifluoromethylsulfonyloxy Derivatives
Key Insights :
- The OTf group enhances electrophilicity, making this compound a reactive intermediate for further functionalization, whereas the target compound’s aryl group confers stability .
Biological Activity
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 924275-12-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 345.33 g/mol. The compound features a tetrahydropyridine ring substituted with a tert-butyl group and a fluorinated phenyl moiety, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.33 g/mol |
| CAS Number | 924275-12-7 |
| Purity | ≥97% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage induced by neurotoxins.
- Antiproliferative Activity : Preliminary findings suggest that this compound could inhibit the growth of certain cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the tetrahydropyridine ring and the fluorinated phenyl group have been explored to enhance potency and selectivity. For instance, the introduction of additional electron-withdrawing groups has been correlated with increased antiproliferative activity against specific cancer types.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal cell death compared to controls. This effect was attributed to its ability to modulate oxidative stress pathways.
- Anticancer Activity : A recent investigation evaluated the efficacy of this compound against various cancer cell lines, including breast and prostate cancer. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
Table 2: Biological Activity Summary
| Activity Type | Model/Method | Observed Effect |
|---|---|---|
| Antioxidant | Cellular assays | Reduced oxidative stress |
| Neuroprotective | Rodent models | Decreased neuronal cell death |
| Antiproliferative | Cancer cell lines | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
